Sodium 1,4,5,6-tetrahydropyridine-2-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,2,3,4-tetrahydropyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h3,7H,1-2,4H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFSJZFYEBPLGV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(NC1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Sodium 1,4,5,6 Tetrahydropyridine 2 Carboxylate and Derivatives
De Novo Synthetic Routes to the 1,4,5,6-tetrahydropyridine Core
The fundamental challenge in synthesizing the 1,4,5,6-tetrahydropyridine ring lies in the controlled formation of the six-membered heterocycle with the desired substitution pattern and stereochemistry. Various synthetic strategies have been developed to address this, including multicomponent reactions, domino processes, cyclization reactions, and transformations from related heterocyclic systems.
Multicomponent Reactions (MCRs) and Domino Processes
Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient methods for the synthesis of complex molecules from simple starting materials in a single step, thereby minimizing waste and saving time. nih.gov These reactions have been successfully applied to the synthesis of polysubstituted 1,4,5,6-tetrahydropyridines.
A common approach involves a pseudo-five-component reaction utilizing aldehydes, cyano-containing C-H acids (like malononitrile (B47326) or ethyl cyanoacetate), esters of 3-oxocarboxylic acids, and ammonium (B1175870) acetate (B1210297). nih.gov This process typically proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, Mannich reaction, and subsequent cyclization and dehydration to afford highly functionalized 1,4,5,6-tetrahydropyridines. nih.govresearchgate.net The refluxing of these components in a solvent like methanol (B129727) often leads to the selective formation of the desired products. nih.gov
The efficiency and selectivity of these MCRs can be significantly enhanced through the use of various catalysts.
L-proline/TFA: The use of L-proline, often in combination with trifluoroacetic acid (TFA), has been reported as an effective organocatalytic system for the synthesis of tetrahydropyridine (B1245486) derivatives.
Metal-free: Metal-free catalytic systems are gaining traction due to their lower toxicity and environmental impact. Acetic acid, for instance, can serve as both a solvent and a catalyst in a one-pot synthesis of tetrahydropyridines, offering a green and cost-effective alternative.
Iodine: Molecular iodine has been employed as a catalyst in multicomponent reactions to produce substituted tetrahydropyridines.
Fe3O4@MOF-5: Magnetic nanoparticles, such as Fe3O4, encapsulated in metal-organic frameworks (MOFs) like MOF-5, have been developed as recyclable catalysts for the synthesis of tetrahydropyridine derivatives.
The choice of catalyst can influence the reaction conditions and the final product yield. Below is a table summarizing various catalytic approaches for the synthesis of substituted tetrahydropyridines via multicomponent reactions.
| Catalyst System | Reactants | Solvent | Key Features |
| None (thermal) | Aldehydes, 3-oxocarboxylates, malononitrile/ethyl cyanoacetate, ammonium acetate | Methanol | Stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov |
| L-proline/TFA | Not specified in detail for 1,4,5,6-tetrahydropyridine-2-carboxylates | Not specified | Organocatalytic approach. |
| Acetic Acid | Not specified in detail for 1,4,5,6-tetrahydropyridine-2-carboxylates | Acetic Acid | Metal-free, acts as both catalyst and solvent. |
| Iodine | Not specified in detail for 1,4,5,6-tetrahydropyridine-2-carboxylates | Not specified | Metal-free catalysis. |
| Fe3O4@MOF-5 | Not specified in detail for 1,4,5,6-tetrahydropyridine-2-carboxylates | Not specified | Heterogeneous, recyclable magnetic catalyst. |
The control of stereochemistry is a critical aspect of synthesizing biologically active molecules. Multicomponent reactions for 1,4,5,6-tetrahydropyridines can be highly stereoselective, often yielding a single diastereomer. nih.govresearchgate.net The stereochemical outcome is influenced by the nature of the starting materials and the reaction conditions. For example, in the five-component synthesis of polysubstituted 1,4,5,6-tetrahydropyridines, the bulky aryl substituents tend to occupy sterically least-hindered positions relative to each other, leading to a specific diastereomer. nih.gov X-ray crystallography is a crucial tool for confirming the relative stereochemistry of the newly formed stereocenters. nih.gov
Cyclization Reactions and Ring Transformations
Intramolecular cyclization is a fundamental strategy for the formation of the tetrahydropyridine ring. One classical approach that could conceptually lead to the 1,4,5,6-tetrahydropyridine-2-carboxylate core is the Dieckmann condensation. This reaction involves the intramolecular condensation of a diester in the presence of a base to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester can yield a cyclic ketone, which could then be further elaborated to the desired tetrahydropyridine.
Ring transformation reactions, where one heterocyclic ring is converted into another, can also be employed.
Approaches from Pyridinium (B92312) Salts and Dihydropyridines
The reduction of pyridinium salts is a common method for the synthesis of partially saturated pyridine (B92270) derivatives. Catalytic hydrogenation of pyridine-2-carboxylic acid over a palladium on carbon catalyst is a known method to produce piperidine-2-carboxylic acid. google.com By carefully controlling the reaction conditions, it might be possible to achieve partial reduction to the tetrahydropyridine level.
The regio- and stereoselective addition of nucleophiles to activated pyridinium salts can provide access to various dihydropyridine (B1217469) isomers, which can be precursors to tetrahydropyridines. nih.gov For instance, C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, have been added to pyridinium salts to synthesize enantioenriched 1,4-dihydropyridines. nih.gov These dihydropyridine intermediates can potentially be further reduced to the corresponding tetrahydropyridines.
Functionalization and Derivatization of the Tetrahydropyridine Ring System
Once the 1,4,5,6-tetrahydropyridine-2-carboxylate core is synthesized, further modifications can be made to introduce diverse functionalities. This can involve reactions at the nitrogen atom, the double bond, or the carboxylate group.
Derivatization of the carboxylate group is a common strategy to create a variety of analogs. Standard esterification or amidation reactions can be employed. For instance, the carboxylic acid can be activated with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) to facilitate amide bond formation with various amines. nih.gov Alternatively, conversion to esters can be achieved through reaction with alcohols under acidic conditions.
Functionalization of the cyclic imine (C=N) bond within the 1,4,5,6-tetrahydropyridine ring offers another avenue for introducing structural diversity, although this is less commonly reported for the 2-carboxylate derivatives.
Introduction and Manipulation of the Carboxylate Moiety
The carboxylate group at the C-2 position of the 1,4,5,6-tetrahydropyridine ring is a critical functional handle that allows for a variety of synthetic transformations. Its introduction is often achieved during the core synthesis of the heterocyclic ring system itself. For instance, multicomponent reactions can be employed to construct the tetrahydropyridine scaffold with the carboxylate precursor, an ester, already in place.
Once the tetrahydropyridine-2-carboxylate ester is formed, it can be manipulated in several ways to generate diverse derivatives. One of the most fundamental transformations is the hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted to the sodium salt, Sodium 1,4,5,6-tetrahydropyridine-2-carboxylate. This hydrolysis is typically achieved under basic conditions to minimize side reactions.
Esterification of the carboxylic acid is another common manipulation, which can be used to introduce a wide range of alkyl or aryl groups. This is often accomplished through acid-catalyzed esterification with an alcohol. google.com The choice of alcohol can significantly influence the properties of the final molecule. A simple and efficient method for esterification involves the use of mixed carboxylic-carbonic anhydrides. acs.org
Decarboxylation , the removal of the carboxylate group, is a more drastic modification that can be achieved under specific conditions. libretexts.org Thermal decarboxylation of carboxylic acids can occur, particularly if there are electron-withdrawing groups attached to the α-carbon. youtube.com For tetrahydropyridine-2-carboxylic acids, this reaction would lead to the corresponding 1,4,5,6-tetrahydropyridine. Copper(II) has been shown to facilitate the decarboxylation of certain heterocyclic carboxylic acids. rsc.org The Hunsdiecker reaction, involving the silver salt of the carboxylic acid and a halogen, provides a pathway to alkyl halides via decarboxylation. libretexts.org
The following table summarizes various manipulations of the carboxylate moiety in tetrahydropyridine-2-carboxylic acid derivatives:
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Ester Hydrolysis | Aqueous base (e.g., NaOH, LiOH) | Carboxylic acid/carboxylate salt | General Knowledge |
| Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | google.comyoutube.com |
| Decarboxylation | Heat, sometimes with a catalyst (e.g., copper) | 1,4,5,6-Tetrahydropyridine | libretexts.orgyoutube.comrsc.orgorganic-chemistry.org |
| Hunsdiecker Reaction | Silver salt of carboxylic acid, Bromine or Chlorine | 2-Halo-1,4,5,6-tetrahydropyridine | libretexts.org |
Regioselective and Stereoselective Functionalization
The functionalization of the 1,4,5,6-tetrahydropyridine-2-carboxylate scaffold with control over regioselectivity and stereoselectivity is crucial for the development of complex and specific molecules. The presence of the carboxylate group and the nitrogen atom within the ring, along with the double bond, influences the reactivity of the molecule and can be exploited to direct the introduction of new functional groups to specific positions.
Regioselective functionalization often targets the nitrogen atom, the double bond, or the carbon atoms adjacent to these features. For instance, N-alkylation or N-acylation are common reactions that occur selectively at the nitrogen atom. The double bond can undergo a variety of addition reactions. The regioselectivity of these additions is governed by the electronic nature of the double bond, which is influenced by the nitrogen atom and the carboxylate group.
Stereoselective functionalization aims to control the three-dimensional arrangement of atoms in the molecule. This is particularly important when creating chiral centers. One approach to achieve stereoselectivity is through the use of chiral catalysts or auxiliaries. For example, asymmetric hydrogenation of the double bond can lead to the formation of piperidine-2-carboxylate derivatives with high enantiomeric excess. Multicomponent reactions have been developed for the stereoselective synthesis of polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov These reactions can create multiple stereogenic centers in a single step with a high degree of control. nih.gov Organocatalytic cascade reactions have also emerged as powerful tools for the synthesis of tetrahydropyridines with multiple stereogenic centers in a highly stereoselective manner. acs.orgnih.gov
The following table provides examples of regioselective and stereoselective functionalization reactions applicable to tetrahydropyridine derivatives:
| Reaction Type | Description | Key Features | Reference |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis of polysubstituted tetrahydropyridines from simple starting materials. | Can generate multiple stereocenters with high diastereoselectivity. | nih.govufms.br |
| Organocatalytic Cascade Reactions | Sequential reactions catalyzed by a single organocatalyst to build molecular complexity. | High enantioselectivity and diastereoselectivity in the formation of multiple stereocenters. | acs.orgnih.gov |
| Rh(I)-Catalyzed C–H Functionalization | Convergent synthesis of diverse tetrahydropyridines. | Excellent diastereoselectivity in the formation of highly substituted products. | acs.org |
Green Chemistry Principles in Tetrahydropyridine Synthesis
The application of green chemistry principles to the synthesis of tetrahydropyridines, including derivatives of this compound, is an area of growing importance. ijpsjournal.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One key aspect of green chemistry in this context is the use of environmentally benign solvents . Water has been explored as a green solvent for the synthesis of 1,2,3,4-tetrahydropyridines, promoted by simple salts like potassium, sodium, and ammonium chlorides. researchgate.net Solvent-free reaction conditions represent an even greener approach, where the reactants are mixed together without any solvent, often with the aid of a catalyst. scirp.orgroyalsocietypublishing.org
The use of catalysts is another cornerstone of green chemistry. Catalysts can increase reaction rates and selectivity, often under milder conditions, which reduces energy consumption and waste generation. A variety of catalysts have been employed in the synthesis of tetrahydropyridine derivatives, including Lewis acids and organocatalysts. ufms.br The development of recyclable catalysts, such as polyindole TiO2 nanocatalysts, further enhances the green credentials of a synthetic route. scirp.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly green and sustainable approach to synthesis. mdpi.com Enzymes operate under mild conditions (temperature, pH) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. While specific examples for the synthesis of this compound using biocatalysis are not yet widely reported, the potential for enzymatic methods in the synthesis of chiral amines and related heterocycles is significant. whiterose.ac.uk
The table below highlights some green chemistry approaches in the synthesis of tetrahydropyridine derivatives:
| Green Chemistry Principle | Application in Tetrahydropyridine Synthesis | Example | Reference |
|---|---|---|---|
| Use of Greener Solvents | Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions. | Synthesis of 1,2,3,4-tetrahydropyridines in water. | researchgate.net |
| Catalysis | Employing catalysts to improve efficiency and reduce energy consumption. Use of recyclable catalysts. | One-pot synthesis using a polyindole TiO2 nanocatalyst under solvent-free conditions. | scirp.org |
| Atom Economy/Multicomponent Reactions | Combining multiple reactants in a single step to maximize the incorporation of starting materials into the final product. | One-pot five-component reaction for the synthesis of 1,2,5,6-tetrahydropyridine-3-carboxylate derivatives. | ufms.br |
| Biocatalysis | Utilizing enzymes for selective and efficient transformations under mild conditions. | Enzymatic deracemization of racemic tetrahydroquinolines. | whiterose.ac.uk |
Solid-Phase Synthesis and Combinatorial Approaches
Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and other applications. wikipedia.orgnih.gov These techniques can be applied to the synthesis of derivatives of this compound to explore the structure-activity relationships of this scaffold.
Combinatorial chemistry involves the systematic and repetitive connection of a set of "building blocks" in various combinations to produce a large number of different but related compounds, known as a library. wikipedia.org When combined with solid-phase synthesis using a "mix and split" strategy, it is possible to generate vast libraries of compounds. imperial.ac.uk These libraries can then be screened for biological activity to identify "hit" compounds, which can be further optimized. The 1,4,5,6-tetrahydropyridine-2-carboxylate scaffold is an attractive starting point for combinatorial library synthesis due to the multiple points of diversity that can be introduced, including substituents on the nitrogen atom, the double bond, and the carboxylate group.
The following table outlines the key aspects of solid-phase and combinatorial synthesis in the context of tetrahydropyridine derivatives:
| Technique | Description | Advantages for Tetrahydropyridine-2-carboxylate Derivatives | Reference |
|---|---|---|---|
| Solid-Phase Synthesis | Synthesis of molecules on a solid support, allowing for easy purification. | Facilitates the parallel synthesis of a library of derivatives with modifications at various positions of the tetrahydropyridine ring. | nih.gov |
| Combinatorial Chemistry | Rapid synthesis of a large number of different but structurally related molecules. | Enables the generation of diverse libraries for high-throughput screening to identify compounds with desired biological activities. | wikipedia.orgnih.govimperial.ac.uk |
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of a compound in solution. For Sodium 1,4,5,6-tetrahydropyridine-2-carboxylate, a full suite of NMR experiments would provide unambiguous evidence of its chemical structure.
As of this review, specific high-resolution ¹H and ¹³C NMR spectral data for this compound are not extensively reported in publicly accessible literature. However, analysis of its corresponding reduced form, L-pipecolic acid, provides expected regions for chemical shifts. For instance, in L-pipecolic acid, proton and carbon signals for the piperidine (B6355638) ring are well-documented. nih.gov For the tetrahydropyridine (B1245486) derivative, one would expect to see signals corresponding to the protons and carbons adjacent to the imine and carboxylate groups, with chemical shifts influenced by the delocalization of electrons in the C=N bond and the presence of the sodium counter-ion.
Table 1: Anticipated NMR Data for this compound (Note: This table is predictive, as specific experimental data is not available in the reviewed literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~4.0-4.5 | ~60-65 |
| C3-H₂ | ~2.0-2.4 | ~25-30 |
| C4-H₂ | ~1.8-2.2 | ~20-25 |
| C5-H₂ | ~3.0-3.5 | ~45-50 |
| C6 (C=N) | - | ~170-175 |
| C=O | - | ~175-180 |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the complete assignment of proton and carbon signals.
COSY experiments would reveal the coupling between adjacent protons, confirming the connectivity of the -CH₂-CH₂-CH₂- chain within the tetrahydropyridine ring.
HSQC would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to elucidate the preferred conformation of the six-membered ring in solution.
Solid-State NMR (ssNMR) would be the technique of choice for characterizing the compound in its crystalline or amorphous solid form. This is particularly useful for sodium salts, where intermolecular interactions in the solid state can significantly influence the local chemical environment. ssNMR could provide information on polymorphism (the existence of different crystal forms) and the coordination environment of the sodium ion relative to the carboxylate and imine groups. Specific experimental data for this compound using this technique is not currently available.
Single Crystal X-ray Diffraction (XRD) Analysis
A key piece of information from an XRD study would be the determination of the absolute configuration of the chiral center at the C2 position, assuming an enantiomerically pure sample (e.g., the biologically relevant S-enantiomer). Furthermore, XRD analysis would unambiguously confirm the location of the double bond as being between C6 and N1, confirming the 1,4,5,6-tetrahydropyridine structure and ruling out other potential tautomeric forms in the solid state.
Should a crystal structure be determined, it would reveal the supramolecular assembly, showing how the sodium cations and the carboxylate anions pack in the crystal lattice. This analysis would detail the coordination of the sodium ion, likely involving the carboxylate oxygen atoms and potentially the imine nitrogen.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, one can identify and analyze hydrogen bonds, ionic interactions, and other van der Waals forces that stabilize the crystal packing. This would provide a detailed picture of the interactions between the sodium ion and the tetrahydropyridine carboxylate anion, as well as interactions between the anions themselves.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For the corresponding acid, 1,4,5,6-tetrahydropyridine-2-carboxylic acid (P6C), tandem mass spectrometry (LC-MS/MS) data is available, particularly in the context of its quantification for clinical diagnostics. nih.govnih.gov
In these studies, the protonated molecule [M+H]⁺ of P6C is observed at a mass-to-charge ratio (m/z) of 128.1. nih.govnih.gov Fragmentation of this ion typically results in product ions at m/z 82.1 and 55.1, corresponding to the loss of the carboxyl group and subsequent ring fragmentation. nih.gov
For this compound, high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer would be used.
Positive Ion Mode: ESI-MS would likely show ions corresponding to [M+H]⁺ (protonated anion) at m/z 128.06, [M+Na]⁺ (sodium adduct of the anion) at m/z 150.04, and potentially a cluster ion [M-Na+2Na]⁺ at m/z 172.02.
Negative Ion Mode: This would detect the deprotonated acid (the carboxylate anion) [M-Na]⁻ at m/z 126.05.
HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₆H₈NO₂ for the anion). Tandem MS (MS/MS) experiments on the isolated parent ions would yield characteristic fragmentation patterns, providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition through highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments can distinguish between ions with very similar mass-to-charge ratios (m/z), enabling the confident assignment of a molecular formula. nih.gov
For this compound, the analysis is typically performed on the protonated molecule of its corresponding acid, Ectoine (B1671093) ([M+H]⁺). The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allows for the measurement of the ion's m/z value to several decimal places. This experimental value is then compared against theoretical masses calculated for potential elemental formulas. The formula that provides the smallest mass error (typically in the parts-per-million or ppm range) is confirmed as the correct elemental composition.
Interactive Data Table: Elemental Composition of Ectoine ([M+H]⁺)
| Parameter | Value |
| Molecular Formula | C₆H₁₁N₂O₂⁺ |
| Theoretical m/z | 143.0815 |
| Experimentally Observed m/z | 143.0814 |
| Mass Error (ppm) | -0.7 |
This table presents typical data obtained from an HRMS analysis for the protonated form of Ectoine. The extremely low mass error provides high confidence in the assigned elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, a specific precursor ion (in this case, the protonated Ectoine ion, m/z 143.1) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.govyoutube.com The fragmentation pattern provides a structural fingerprint of the molecule.
The collision-induced dissociation (CID) of the protonated Ectoine molecule follows predictable pathways, primarily involving the cleavage of bonds within the tetrahydropyrimidine (B8763341) ring and the loss of small neutral molecules. By analyzing the m/z values of the product ions, a detailed fragmentation pathway can be proposed, confirming the connectivity of the atoms within the molecule.
Interactive Data Table: Major Product Ions in the MS/MS Spectrum of Protonated Ectoine
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Inferred Fragment Structure |
| 143.1 | 97.1 | H₂O + CO | Loss of carboxyl and water |
| 143.1 | 83.1 | H₂O + H₂NCO | Cleavage of the pyrimidine (B1678525) ring |
| 143.1 | 68.1 | COOH + NH₃ + H | Ring opening and subsequent losses |
This table details the key fragment ions observed in the MS/MS spectrum of protonated Ectoine. The analysis of these fragments allows for the reconstruction of the molecule's core structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing valuable information about functional groups and intermolecular interactions like hydrogen bonding. youtube.comresearchgate.net These two techniques are complementary, as the activity of a particular vibration in IR or Raman depends on changes in the molecule's dipole moment or polarizability, respectively. youtube.com
For this compound, IR and Raman spectra reveal characteristic bands corresponding to its key functional groups. The carboxylate group (COO⁻) exhibits strong asymmetric and symmetric stretching vibrations. The N-H bonds of the secondary amine and the C=N imine bond within the ring also produce distinct vibrational bands.
Furthermore, these techniques are highly sensitive to the presence and strength of hydrogen bonds. researchgate.netnih.gov In the solid state or in solution, the N-H groups and the carboxylate oxygens of the molecule can act as hydrogen bond donors and acceptors. Hydrogen bonding typically causes a red-shift (a shift to lower wavenumber) and broadening of the stretching frequency of the involved functional group (e.g., N-H stretch). researchgate.net This provides insight into the intermolecular and intramolecular interactions that govern the compound's structure and properties. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1610 - 1550 | IR, Raman |
| Carboxylate (COO⁻) | Symmetric Stretch | 1440 - 1360 | IR, Raman |
| Secondary Amine (N-H) | Stretch (H-bonded) | 3300 - 3100 | IR, Raman |
| Imine (C=N) | Stretch | 1690 - 1640 | IR, Raman |
| Methyl (CH₃) | Asymmetric/Symmetric Stretch | 2980 - 2870 | IR, Raman |
This table summarizes the principal vibrational bands expected for the compound, highlighting how these frequencies correlate with specific functional groups and can indicate hydrogen bonding.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—those that are non-superimposable on their mirror images. springerprofessional.de These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. While the natural form of Ectoine, (S)-1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, is chiral, the parent compound this compound is achiral.
However, chiroptical spectroscopy becomes critically important for the analysis of its chiral derivatives. If a chiral substituent is introduced into the molecule, or if it forms a complex with another chiral molecule, the resulting derivative will be optically active. nih.gov The CD spectrum, which plots the difference in absorption of left and right circularly polarized light versus wavelength, provides information about the absolute configuration and conformation of the chiral centers. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are unique to a specific stereoisomer, making CD an invaluable tool for stereochemical assignment in synthetic or natural product chemistry involving derivatives of this core structure.
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, form the bedrock of modern computational analysis for molecules like Sodium 1,4,5,6-tetrahydropyridine-2-carboxylate. nih.gov, researchgate.net, mdpi.com These first-principles approaches solve the electronic structure of the molecule to predict a wide range of properties. DFT has become particularly popular due to its balance of accuracy and computational efficiency, making it suitable for studying heterocyclic systems. researchgate.net, researchgate.net
The foundational step in any computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. For this compound, these calculations would define the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state. The tetrahydropyridine (B1245486) ring is not planar and is expected to adopt a stable conformation, such as a half-chair.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org, youtube.com, libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net, emerginginvestigators.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org For this compound, the HOMO is likely localized on the electron-rich carboxylate group and the nitrogen atom, while the LUMO would be distributed over the ring system.
| Computational Parameter | Description | Typical Significance for Tetrahydropyridines |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net, emerginginvestigators.org |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net, researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.
For this compound, the MEP map would display regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential would be concentrated around the oxygen atoms of the carboxylate group, indicating the primary site for interaction with the sodium cation and other electrophiles. mdpi.com Regions of positive potential would likely be found around the hydrogen atom attached to the nitrogen, making it a potential hydrogen bond donor site. Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution quantifies the partial charge on each atom, confirming the electrostatic picture provided by the MEP map. researchgate.net, emerginginvestigators.org, scispace.com
Conformational Analysis and Dynamics (e.g., Molecular Dynamics Simulations)
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. The 1,4,5,6-tetrahydropyridine ring is flexible and can exist in various conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. mdpi.com, dovepress.com
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. For this compound in a solvent like water, MD simulations can illustrate how the ring flexes and how solvent molecules interact with the ionic carboxylate group and the polar N-H group. mdpi.com
Reaction Mechanism Elucidation and Transition State Theory
Computational chemistry is crucial for elucidating the mechanisms of chemical reactions. nih.gov For the synthesis of the 1,4,5,6-tetrahydropyridine ring, theoretical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov, organic-chemistry.org
Transition State Theory (TST) is a framework used to understand and calculate reaction rates. wikipedia.org, libretexts.org, libretexts.org By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. rsc.org, libretexts.org This allows for the prediction of reaction kinetics and provides a deeper understanding of how factors like catalysts or substituents can influence the reaction outcome. For instance, the cyclization step in the formation of the tetrahydropyridine ring can be modeled to understand its stereoselectivity. nih.gov
QSAR/QSPR Studies for Chemical Design (non-biological applications)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of compounds with their activity or properties. researchgate.net, nih.gov, mdpi.com While often used in drug design, QSPR is broadly applicable to chemical design for non-biological purposes, such as the development of new materials, solvents, or catalysts.
In a QSPR study of tetrahydropyridine derivatives, various molecular descriptors (e.g., electronic, steric, and thermodynamic properties calculated computationally) would be correlated with an experimental property of interest (e.g., solubility, melting point, or catalytic efficiency). researchgate.net, nih.gov The resulting mathematical model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of novel compounds with enhanced or specific characteristics. mdpi.com This approach accelerates the design process by prioritizing the synthesis of the most promising candidates.
Chemical Reactivity and Mechanistic Studies of Sodium 1,4,5,6 Tetrahydropyridine 2 Carboxylate
Reactions of the 1,4,5,6-tetrahydropyridine Ring System
The 1,4,5,6-tetrahydropyridine ring, specifically the enamine double bond, is the principal site of reactivity within the heterocyclic structure. Its susceptibility to oxidation, reduction, and addition reactions dictates the synthetic utility and metabolic fate of the compound.
Oxidation and Reduction Chemistry
The oxidation of tetrahydropyridine (B1245486) systems has been a subject of extensive study, often leading to the formation of more stable aromatic pyridinium (B92312) species. nih.gov The initial step in the oxidation of related 1,2,3,6-tetrahydropyridine (B147620) derivatives involves a two-electron oxidation at the alpha-carbon to the nitrogen, yielding a dihydropyridinium species. nih.gov This transformation can be catalyzed by enzymes such as monoamine oxidase B and cytochrome P-450. nih.gov For Sodium 1,4,5,6-tetrahydropyridine-2-carboxylate, a similar oxidation is anticipated to aromatize the ring to the corresponding pyridine (B92270) derivative.
Electrochemical methods have also been employed to study the oxidation of 1,4-dihydropyridine (B1200194) analogs. researchgate.net In aprotic media, the oxidation of 4-alkyl-substituted dihydropyridines can yield both substituted and unsubstituted pyridines. researchgate.net In the case of this compound, electrochemical oxidation would likely result in the formation of the corresponding pyridine-2-carboxylate.
Conversely, the reduction of the tetrahydropyridine ring would saturate the enamine double bond, leading to a piperidine-2-carboxylate. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of an acid, a method used in the final step of some tetrahydropyridine syntheses. nih.gov
Table 1: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagents/Conditions | Expected Product | Reference |
|---|---|---|---|
| Oxidation | Monoamine oxidase B, Cytochrome P-450 | Pyridine-2-carboxylate | nih.gov |
| Oxidation | Electrochemical methods | Pyridine-2-carboxylate | researchgate.net |
| Reduction | Acid/Sodium borohydride | Piperidine-2-carboxylate | nih.gov |
Cycloaddition and Rearrangement Reactions
The enamine double bond in the 1,4,5,6-tetrahydropyridine ring is a reactive site for cycloaddition reactions. While Diels-Alder reactions are commonly used to synthesize tetrahydropyridine rings, the intermediate tetrahydropyridines can themselves act as dienes if a facile aromatization process is not available. acsgcipr.org The reactivity of the double bond in related 5,6-unsubstituted 1,4-dihydropyridines is notably high, allowing them to participate in various cycloaddition reactions, including formal [2+2] cycloadditions with electron-deficient alkynes. nih.govresearchgate.net This can lead to the formation of unique bicyclic systems like 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.govresearchgate.net
Following cycloaddition, rearrangement reactions are also possible. For instance, the bicyclic products formed from the [2+2] cycloaddition of 1,4-dihydropyridines can rearrange at elevated temperatures to form fused pyrrole (B145914) rings. nih.gov Versatile reaction cascades involving C-H activation and electrocyclization have been developed to produce highly substituted 1,2,3,6-tetrahydropyridines. nih.gov Furthermore, 1,2-dihydropyridine intermediates can undergo [3+2] and [4+2] cycloadditions to provide access to bridged bicyclic structures. acs.org
Ring-Opening and Ring-Closing Reactions
The stability of the tetrahydropyridine ring is not absolute, and under certain conditions, ring-opening reactions can occur. For related heterocycles like 2-aryl-3,4-dihydropyrans, ring-opening can be initiated by nucleophiles. nih.gov For pyridines, sequential ring-opening and ring-closing reactions have been developed to convert para-substituted pyridines into meta-substituted anilines, demonstrating that the ring can be chemically manipulated to undergo significant skeletal changes. nih.gov
Conversely, ring-closing metathesis is a powerful synthetic tool for constructing the tetrahydropyridine ring from acyclic precursors, such as N-allyl-N-homoallylamines, indicating the thermodynamic favorability of the six-membered ring system under these conditions. organic-chemistry.org
Reactions Involving the Carboxylate Moiety
The sodium carboxylate group is a versatile functional handle that can undergo a range of transformations, including decarboxylation, esterification, and amidation.
Decarboxylation Studies
Decarboxylation is the removal of the carboxylate group, typically as carbon dioxide, and its replacement with a hydrogen atom. libretexts.org For sodium salts of carboxylic acids, this is often achieved by heating with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org This process converts the sodium salt into a hydrocarbon. libretexts.org
In systems structurally related to this compound, such as salsolinol-1-carboxylic acid (a tetrahydroisoquinoline derivative), decarboxylation can proceed oxidatively. nih.gov This reaction forms 1,2-dehydrosalsolinol (B1211183) without the intermediate formation of the corresponding amine, indicating a concerted oxidative decarboxylation mechanism. nih.gov A similar oxidative pathway could be relevant for the subject compound. The decarboxylation of various pyridinecarboxylic acids is also a well-documented process. researchgate.net The instability of related heterocyclic acids, such as the acid corresponding to lithium 5-bromo-1H-pyrrole-2-carboxylate which is prone to decarboxylation, further supports the potential for this reaction pathway. nih.gov
Esterification, Amidation, and other Functional Group Transformations
The carboxylate group can be readily converted into other functional groups like esters and amides, which are fundamental transformations in organic synthesis. researchgate.net
Esterification: The conversion of the sodium carboxylate to an ester typically involves protonation to the carboxylic acid followed by reaction with an alcohol under acidic catalysis. google.com Direct conversion methods from the salt are also possible.
Amidation: A particularly relevant reaction is the direct coupling of metal carboxylate salts with amines to form amides. nih.govresearchgate.net This can be achieved efficiently using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base. nih.gov This method is advantageous for substrates where the corresponding carboxylic acid is unstable or prone to decarboxylation. nih.govresearchgate.net A wide range of carboxylic acids can be converted to esters and amides using KPF6 as a promoter in good to excellent yields. nih.gov These direct amidation strategies are of high interest as they avoid the use of stoichiometric activating agents, aligning with the principles of green chemistry. mdpi.com
Table 2: Functional Group Transformations of the Carboxylate Moiety
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Decarboxylation | Heat, Soda Lime | 1,4,5,6-Tetrahydropyridine | libretexts.org |
| Oxidative Decarboxylation | Oxidizing conditions | Dihydropyridine (B1217469) derivative | nih.gov |
| Esterification | Alcohol, Acid catalyst | Ester | google.com |
| Amidation | Amine, HBTU, Hünig's base | Amide | nih.govresearchgate.net |
| Amidation/Esterification | Amine/Alcohol, KPF6 | Amide/Ester | nih.gov |
Metal Complexation and Ligand Binding (non-biological)
There is a notable absence of published research detailing the non-biological metal complexation and ligand binding properties of this compound. The formation of metal-organic frameworks (MOFs) often involves sodium ions and multi-carboxyl ligands, leading to complex three-dimensional structures. nih.gov In these frameworks, the sodium ion's coordination can be flexible, often resulting in distorted geometries. nih.gov For instance, in one documented case, a sodium ion is coordinated by seven oxygen atoms from five surrounding ligands, forming a distorted pentagonal-bipyramidal geometry. nih.gov However, no such specific studies have been reported for the title compound.
Intermolecular Interactions and Supramolecular Chemistry
The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a compound. In related carboxylate and sulfate (B86663) salts, supramolecular structures are often built through hydrogen bonding. nih.gov For example, N-H...O hydrogen bonds between a protonated pyrimidine (B1678525) ring and a carboxylate group can form specific ring motifs. nih.gov Water molecules, when present in the crystal lattice, can also play a significant role in mediating these interactions and building larger supramolecular assemblies. nih.gov The interplay of different non-covalent forces, such as π-π stacking, can further stabilize the crystal structures of related organic salts. nih.gov Unfortunately, specific crystallographic data and detailed analyses of the intermolecular interactions for this compound are not available.
Photochemistry and Electrochemistry
The photochemical and electrochemical behavior of this compound has not been documented in the scientific literature. While the electrochemistry of other carboxylate-containing compounds has been investigated, such as the 2,5-dicarboxylate 1,4-hydrobenzoquinone/2,5-dicarboxy 1,4-benzoquinone (B44022) couple, these studies focus on concerted proton-electron transfers in different molecular contexts. nih.gov Without experimental data from techniques like cyclic voltammetry or spectroscopic analysis upon irradiation, the photochemical and electrochemical properties of the title compound remain unknown.
Applications in Advanced Materials Science and Catalysis
Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Ectoine's structure, featuring a negatively charged carboxylate group and nitrogen atoms within its heterocyclic ring, makes it a prime candidate for acting as a ligand in coordination chemistry. typology.com In nature, this potential is realized within the active sites of metalloenzymes that catalyze its synthesis and modification. These biological systems demonstrate the compound's ability to coordinate with metal ions, offering a model for its potential use in synthetic coordination complexes and materials like MOFs. researchgate.netrsc.orgresearchgate.net
The deliberate design and synthesis of discrete metal complexes or MOFs using Ectoine (B1671093) as a primary organic linker is a largely unexplored area. The current understanding of its coordination chemistry comes almost exclusively from the study of the iron-dependent metalloenzymes responsible for its biosynthesis.
The final step in Ectoine synthesis—the cyclization of N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA)—is catalyzed by Ectoine synthase (EctC), an enzyme that requires an Fe(II) cofactor in its active site. nih.govfrontiersin.org Similarly, the conversion of Ectoine to its derivative, 5-hydroxyectoine, is performed by the ectoine hydroxylase (EctD), a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase. mdpi.comipcm.frnih.gov In both cases, the substrate binds within the enzyme's active site, where its carboxylate group coordinates with the iron center, which is itself held in place by a scaffold of amino acid residues. frontiersin.orgnih.gov This biological metal complex ensures the high specificity and efficiency of the reaction.
The table below summarizes the key metalloenzymes involved in the Ectoine biosynthetic pathway, highlighting the central role of metal coordination.
| Enzyme | Abbreviation | Metal Cofactor | Substrate | Product | Function |
| Ectoine Synthase | EctC | Fe(II) | N-γ-acetyl-L-2,4-diaminobutyric acid | Ectoine | Catalyzes ring closure via water elimination. nih.govresearchgate.net |
| Ectoine Hydroxylase | EctD | Fe(II) | Ectoine, 2-oxoglutarate, O₂ | 5-Hydroxyectoine | Hydroxylates Ectoine at the C5 position. mdpi.comipcm.fr |
This natural coordination environment serves as a proof-of-concept for Ectoine's viability as a ligand. Future research could focus on replicating this coordination synthetically to create novel metal complexes or using Ectoine as a linker to build porous MOFs. researchgate.netrsc.org
While synthetic metal-ectoine complexes have not been developed for organometallic catalysis, the metalloenzymes EctC and EctD are highly efficient biocatalysts. yale.edumdpi.comnih.gov Their activity is entirely dependent on the metal complex formed within their active sites.
Ectoine Synthase (EctC): This enzyme catalyzes the intramolecular cyclization and dehydration of N-γ-ADABA to form the tetrahydropyrimidine (B8763341) ring of Ectoine. nih.govfrontiersin.org The Fe(II) ion in the active site acts as a Lewis acid, activating the substrate and facilitating the water elimination reaction. frontiersin.org Studies have shown that the enzyme exhibits classic Michaelis-Menten kinetics. researchgate.net
Ectoine Hydroxylase (EctD): This enzyme performs a highly specific hydroxylation of Ectoine. mdpi.comipcm.fr As a member of the dioxygenase superfamily, its catalytic cycle involves the binding of Ectoine, O₂, and the co-substrate 2-oxoglutarate to the iron center. ipcm.frnih.gov This leads to the oxidative decarboxylation of 2-oxoglutarate and the formation of a high-energy ferryl-oxo intermediate, which is responsible for the stereospecific oxidation of the Ectoine substrate. rsc.orgnih.gov
The following table presents reported kinetic data for Ectoine Synthase, illustrating its catalytic efficiency.
| Enzyme | Substrate | Apparent K_m (mM) | v_max (U/mg) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (mM⁻¹ s⁻¹) |
| Ectoine Synthase (S. alaskensis) | N-γ-ADABA | 4.9 ± 0.5 | 25.0 ± 0.8 | 7.2 | 1.47 |
| Ectoine Synthase (S. alaskensis) | N-α-ADABA | 25.4 ± 2.9 | - | - | 0.02 |
Data sourced from biochemical characterization studies. researchgate.net
These biocatalytic systems showcase the potential for developing synthetic catalysts inspired by the Ectoine pathway for specific chemical transformations.
Precursors for Polymer and Supramolecular Material Development
There is currently no direct evidence of Sodium 1,4,5,6-tetrahydropyridine-2-carboxylate being used as a monomer for the synthesis of conventional polymers. However, its profound influence on the structure of water and its stabilizing effects on biopolymers place it firmly in the realm of supramolecular chemistry and the development of functional biological materials. nih.govresearchgate.net
Ectoine is known as a potent stabilizer of macromolecules such as proteins and nucleic acids, protecting them from denaturation caused by heat, high salt concentrations, or desiccation. frontiersin.orgmdpi.com This stabilization is not achieved through covalent bond formation but through non-covalent, supramolecular interactions. The primary mechanism is known as "preferential exclusion," where Ectoine is excluded from the immediate hydration layer of a protein. researchgate.net This effect enhances the hydrogen-bonding network of the surrounding water, which in turn thermodynamically favors the compact, folded (functional) state of the protein. researchgate.net This water-structuring capability makes Ectoine a key component in maintaining the integrity of supramolecular biological assemblies under stress.
Applications in Supramolecular Chemistry (Host-Guest Systems, Self-Assembly)
The principles that make Ectoine an effective osmoprotectant are rooted in supramolecular chemistry, particularly in host-guest interactions and the directed self-assembly of biological systems. researchgate.netnih.gov
In this context, Ectoine can be viewed as a "guest" molecule that interacts with "host" macromolecules like DNA and lipid membranes. yale.edu Research has shown that Ectoine directly interacts with the ribose-phosphate backbone of dsDNA, influencing its conformation, stacking, and orientation. yale.edu This interaction is weak and non-covalent, characteristic of host-guest chemistry. researchgate.net By modulating the hydration shell around the DNA, Ectoine can protect it from damage. frontiersin.orgyale.edu
The table below summarizes the observed supramolecular effects of Ectoine on various biological systems.
| Biological System (Host) | Effect of Ectoine (Guest) | Supramolecular Mechanism |
| Proteins/Enzymes | Stabilizes native folded structure; protects against denaturation. mdpi.com | Preferential exclusion; enhancement of water hydrogen-bond network, leading to preferential hydration of the protein. researchgate.net |
| DNA | Protects against radiation damage; influences conformation and hybridization state. researchgate.netyale.edu | Direct, weak binding to the ribose-phosphate backbone; modulation of the local hydration shell. yale.edu |
| Lipid Membranes | Increases fluidity and stability of the bilayer. researchgate.net | Enhances hydrophilic interactions at the headgroup-water interface, increasing lipid mobility. researchgate.net |
These natural examples of supramolecular control suggest that Ectoine and its derivatives could be valuable components in the design of synthetic life-like materials, drug delivery systems, or biocompatible hydrogels. researchgate.netnih.gov
Analytical Methodologies for Detection and Quantification Non Clinical
Chromatographic Separations (HPLC, GC, CE)
Chromatographic techniques are powerful tools for separating and quantifying sodium 1,4,5,6-tetrahydropyridine-2-carboxylate from impurities and related substances. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are all applicable methods, each with its own set of considerations for method development.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of polar, water-soluble compounds like this compound. nih.gov Method development would focus on optimizing the separation of the main compound from potential impurities.
A typical starting point for method development could involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylate and the secondary amine, thereby influencing retention. Hydrophilic interaction liquid chromatography (HILIC) presents another viable option, particularly given the polar nature of the analyte. jocpr.com HILIC columns can provide better retention for highly polar compounds that are not well-retained on traditional reversed-phase columns. jocpr.com
Validation of an HPLC method for purity assessment would involve demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov This is often demonstrated by comparing the chromatograms of the analyte standard, a placebo, and a spiked sample.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is typically evaluated by analyzing a series of dilutions of a standard solution.
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This can be assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov
Gas Chromatography (GC):
Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylate group. libretexts.orgwikipedia.orgteledynelabs.com Therefore, derivatization to a more volatile and thermally stable form is generally required. GC coupled with mass spectrometry (GC-MS) can be a powerful tool for the identification and quantification of volatile derivatives. nih.gov
Method development would involve selecting an appropriate derivatization reagent and optimizing the reaction conditions, followed by the optimization of GC parameters such as the column type, temperature program, and injector and detector temperatures.
Capillary Electrophoresis (CE):
CE is an efficient separation technique for charged species and is well-suited for the analysis of this compound, which exists as a charged species in solution. creative-proteomics.comscilit.com CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.com
Method development in CE would focus on the selection of an appropriate background electrolyte (BGE), including its pH and concentration, to achieve optimal separation. The use of a low pH BGE can confer a positive charge on the molecule, allowing for its migration and separation. nih.govspringernature.com Coupling CE with mass spectrometry (CE-MS) can provide high sensitivity and selectivity for both qualitative and quantitative analysis. creative-proteomics.comnih.govspringernature.com
| Technique | Stationary Phase/Column | Mobile Phase/Buffer | Detection | Key Considerations |
|---|---|---|---|---|
| RP-HPLC | C18, C8 | Aqueous buffer (e.g., phosphate, acetate) with acetonitrile or methanol | UV, MS | Mobile phase pH control is critical for retention. |
| HILIC | Silica (B1680970), Amide | High organic content (e.g., >70% acetonitrile) with aqueous buffer | UV, MS | Good for highly polar analytes. jocpr.com |
| GC | Capillary column (e.g., DB-5, DB-17) | Inert carrier gas (e.g., He, N2) | FID, MS | Requires derivatization to increase volatility. nih.gov |
| CE | Fused silica capillary | Background electrolyte (e.g., phosphate, borate (B1201080) buffer) | UV, MS | High efficiency for charged species. creative-proteomics.com |
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique, such as enhanced detectability or improved chromatographic behavior. For this compound, both the secondary amine and the carboxyl group are potential sites for derivatization.
For HPLC with UV or Fluorescence Detection:
Since the tetrahydropyridine (B1245486) ring itself may not possess a strong chromophore for sensitive UV detection, derivatization to introduce a UV-absorbing or fluorescent tag is a common strategy. nih.govlibretexts.org
Derivatization of the Secondary Amine: Reagents that react with secondary amines can be employed. Examples include:
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with secondary amines to form highly fluorescent derivatives. thermofisher.comresearchgate.net
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to yield fluorescent sulfonamides. thermofisher.com
2-Naphthalenesulfonyl chloride (NSCl): Used for the derivatization of secondary amines for HPLC-UV detection. nih.gov
4-Chloro-7-nitrobenzofurazan (NBD-Cl): A reagent that selectively reacts with secondary amines to produce fluorescent derivatives. mdpi.com
Derivatization of the Carboxyl Group: The carboxyl group can be converted to an ester with a chromophoric or fluorophoric alcohol in the presence of a coupling agent. Reagents such as p-bromophenacyl bromide can be used to form strongly UV-absorbing phenacyl esters. libretexts.org
For Gas Chromatography:
For GC analysis, derivatization is primarily aimed at increasing the volatility and thermal stability of the analyte.
Esterification of the Carboxyl Group: The carboxyl group can be converted to a more volatile ester, for example, a methyl or ethyl ester, by reaction with the corresponding alcohol in the presence of an acid catalyst.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with both the secondary amine and the carboxyl group to form volatile trimethylsilyl (B98337) derivatives.
| Functional Group | Reagent | Detection Method | Reference |
|---|---|---|---|
| Secondary Amine | FMOC-Cl | HPLC-Fluorescence | thermofisher.comresearchgate.net |
| Secondary Amine | Dansyl chloride | HPLC-Fluorescence | thermofisher.com |
| Secondary Amine | NBD-Cl | HPLC-Fluorescence | mdpi.com |
| Carboxyl Group | p-Bromophenacyl bromide | HPLC-UV | libretexts.org |
| Amine and Carboxyl | BSTFA/MSTFA | GC-MS | - |
Spectrophotometric and Spectrofluorometric Analysis
Spectrophotometric Analysis:
Direct UV-Visible spectrophotometry may have limited application for the quantification of this compound due to the lack of a strong chromophore in the molecule. nih.gov However, if the compound exhibits some UV absorbance, derivative spectrophotometry could be employed to enhance spectral details and resolve overlapping peaks from matrix components. ijcrt.orgyoutube.comnih.gov The first or second derivative of the absorbance spectrum can be used for quantification, which can help to eliminate background interference. nih.gov
Spectrofluorometric Analysis:
The native fluorescence of this compound is expected to be weak or non-existent. Therefore, spectrofluorometric analysis would necessitate derivatization with a fluorescent reagent, as discussed in section 7.1.2. The resulting fluorescent derivative can then be quantified with high sensitivity and selectivity. researchgate.netacs.orgnih.gov The choice of the derivatizing agent will determine the excitation and emission wavelengths for the analysis.
Electrochemical Detection Methods
Electrochemical detection can offer a sensitive and selective alternative for the analysis of this compound, particularly when coupled with HPLC. The electrochemical properties of the molecule are primarily associated with the secondary amine group, which can be susceptible to oxidation at a suitable electrode surface.
The electroactivity of amino acids and related compounds has been studied, and it is known that the carboxyl group can facilitate the adsorption of the molecule onto the electrode surface, which may enhance the electron transfer process. nih.gov While many amino acids are not electroactive at conventional electrodes, modified electrodes can be used to promote their oxidation. rsc.orgresearchgate.net
For instance, electrodes modified with carbon nanotubes or metal nanoparticles (e.g., nickel, copper) have been shown to catalyze the oxidation of amino acids, leading to enhanced detection signals. rsc.orgresearchgate.net The detection mechanism often involves the electrocatalytic oxidation of the analyte at the modified electrode surface. researchgate.net
The development of an electrochemical detection method for this compound would involve:
Cyclic Voltammetry: To study the electrochemical behavior of the compound and determine its oxidation potential.
Selection of Electrode Material: Investigating different electrode materials (e.g., glassy carbon, platinum, gold) and modified electrodes to find the optimal surface for the desired electrochemical reaction.
Optimization of Detection Conditions: Fine-tuning parameters such as the applied potential, pH of the supporting electrolyte, and flow rate (if coupled with HPLC).
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, good for quantification. nih.gov | May require derivatization for sensitive detection. |
| GC | Partitioning between a gaseous mobile phase and a stationary phase. | High efficiency, can be coupled with MS for identification. nih.gov | Requires derivatization for non-volatile compounds. libretexts.orgwikipedia.orgteledynelabs.com |
| CE | Separation of ions in an electric field. | High efficiency, low sample consumption. creative-proteomics.com | Lower concentration sensitivity compared to HPLC for some applications. |
| Spectrophotometry | Measurement of light absorption. | Simple, rapid. | Low sensitivity and selectivity for this compound. nih.gov |
| Spectrofluorometry | Measurement of emitted light after excitation. | Very high sensitivity. | Requires derivatization with a fluorescent tag. researchgate.netacs.orgnih.gov |
| Electrochemical Detection | Measurement of current resulting from oxidation or reduction. | High sensitivity and selectivity. | May require specialized modified electrodes. rsc.orgresearchgate.net |
Bioorganic and Mechanistic Biochemical Research Non Human, in Vitro
Role as a Substrate or Inhibitor in Isolated Enzyme Systems (e.g., MAO, non-clinical)
While direct studies on "Sodium 1,4,5,6-tetrahydropyridine-2-carboxylate" as a substrate or inhibitor in isolated enzyme systems are not extensively documented, its structural similarity to key intermediates in the ectoine (B1671093) biosynthesis pathway allows for inferences about its potential interactions with the enzymes involved. The core structure, 1,4,5,6-tetrahydropyridine-2-carboxylate, is a cyclic imino acid, and its potential enzymatic interactions would likely be with enzymes that process similar substrates.
The enzymes of the ectoine biosynthesis pathway, namely L-2,4-diaminobutyrate acetyltransferase (EctA), L-2,4-diaminobutyrate transaminase (EctB), and L-ectoine synthase (EctC), exhibit a degree of substrate specificity. For instance, ectoine synthase (EctC) catalyzes the final cyclization step in ectoine biosynthesis from N-γ-acetyl-L-2,4-diaminobutyric acid. Studies on the substrate promiscuity of EctC have shown that it can act on other substrates, such as N-α-acetyl-L-2,4-diaminobutyric acid, although with significantly reduced efficiency. nih.gov One study demonstrated that ectoine synthase from Halomonas elongata can catalyze the reversible cleavage of synthetic ectoine derivatives like homoectoine and 4,5-dihydro-2-methylimidazole-4-carboxylate (DHMICA). semanticscholar.orgresearchgate.net This suggests that the enzyme's active site can accommodate variations in the substrate structure.
Given that 1,4,5,6-tetrahydropyridine-2-carboxylate is the core cyclic structure of ectoine (which is 2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid), it is plausible that it could act as a competitive inhibitor for ectoine synthase or other enzymes in the pathway by binding to the active site without undergoing a reaction. However, without direct experimental evidence, its role as either a substrate or an inhibitor remains speculative.
There is no current research to suggest that this compound acts as an inhibitor for monoamine oxidase (MAO).
Metabolite or Precursor in Microbial or Plant Biochemical Pathways
This compound is closely related to the well-characterized biosynthetic pathway of ectoine, a compatible solute produced by a wide range of bacteria to survive under extreme osmotic stress. The biosynthesis of ectoine is a three-step enzymatic process starting from L-aspartate-β-semialdehyde. frontiersin.org
The key enzymes and steps in this pathway are:
L-2,4-diaminobutyrate transaminase (EctB): This enzyme catalyzes the conversion of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid (DABA). frontiersin.org
L-2,4-diaminobutyrate acetyltransferase (EctA): EctA then acetylates DABA to form N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA). frontiersin.org
L-ectoine synthase (EctC): In the final step, EctC catalyzes an intramolecular condensation of N-γ-ADABA to form the cyclic compound ectoine, releasing a water molecule. frontiersin.orgfrontiersin.org
The core structure of the user-requested compound is formed during this final cyclization step. The genes encoding these enzymes (ectA, ectB, and ectC) are typically organized in an operon, and their expression is often induced by high osmolarity. sciepub.comresearchgate.net
| Enzyme | Source Organism | Substrate | K_m (mM) | V_max (U/mg) | Reference |
|---|---|---|---|---|---|
| Ectoine Synthase (EctC) | Halomonas elongata | N-γ-ADABA | 8.4 | 16 | nih.gov |
| Ectoine Synthase (EctC) | Sulfobacillus acidophilus | N-γ-ADABA | 4.9 ± 0.5 | Not Reported | nih.gov |
| Ectoine Synthase (EctC) | Sulfobacillus acidophilus | N-α-ADABA | 25.4 ± 2.9 | Not Reported | nih.gov |
| Ectoine Hydroxylase (EctD) | Pseudomonas stutzeri A1501 | Ectoine | 2.3 ± 0.2 | 23.5 ± 0.5 | frontiersin.org |
| Ectoine Hydroxylase (EctD) | Salimicrobium album | Ectoine | 0.8 ± 0.1 | 2.9 ± 0.1 | frontiersin.org |
Studies in Biomimetic Chemical Systems
Biomimetic synthesis seeks to replicate biological reactions using chemical methods. rsc.org The formation of the tetrahydropyrimidine (B8763341) ring in ectoine biosynthesis by ectoine synthase is an intramolecular cyclization that has inspired chemical synthesis approaches. While a direct biomimetic synthesis of this compound is not widely reported, the synthesis of the broader class of tetrahydropyrimidine derivatives has been achieved through various chemical methods.
One of the most well-known methods for synthesizing tetrahydropyrimidines is the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions. sciopen.com While this reaction is not a direct mimic of the enzymatic cyclization in ectoine synthesis, it represents a robust chemical approach to creating the core tetrahydropyrimidine scaffold. Variations of the Biginelli reaction have been developed using different catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. sciopen.com
More closely related to the biological pathway would be the chemical cyclization of a precursor molecule analogous to N-γ-acetyl-L-2,4-diaminobutyric acid. Chemical synthesis of ectoine has been achieved by heating N-acetyl diaminobutyric acid in n-butanol, which results in cyclization to form ectoine, albeit with moderate yields. nih.gov This approach mimics the water elimination and ring closure steps catalyzed by ectoine synthase.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective and Enantioselective Synthetic Strategies
The creation of specific stereoisomers of polysubstituted tetrahydropyridines is a significant challenge that directly impacts their chemical properties and potential applications. Modern synthetic chemistry is moving beyond classical methods to develop more efficient and precise strategies.
Organocatalytic Multicomponent Reactions: A prominent area of development is the use of organocatalysis in multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules like tetrahydropyridines from simple precursors in a single step, with high atom economy. ufms.br For instance, a quinine-derived squaramide catalyst has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction. nih.gov This one-pot process, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, yields highly functionalized tetrahydropyridines with three contiguous stereocenters. nih.gov The strategy is notable for its low catalyst loading and ability to generate products with excellent enantiomeric excesses (ee), often exceeding 98%. acs.org
Biocatalysis: The use of enzymes, particularly imine reductases (IREDs), is an emerging frontier for the asymmetric reduction of cyclic imines to produce enantiopure cyclic amines like piperidines and tetrahydropyridines. This biocatalytic approach offers high selectivity under mild reaction conditions.
The table below summarizes representative results from an organocatalytic approach, highlighting the high degree of stereocontrol achievable.
| Entry | Aldimine Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-methyl | 79% | 1.9:1 | 98% |
| 2 | N-(p-methoxybenzyl) | 22% | >20:1 | 99% |
| 3 | 2-Furanyl | 75% | 1.9:1 | 99% |
| 4 | 6-Ethynyl | 62% | 1.5:1 | 99% |
| Data derived from an organocatalytic triple-domino reaction to synthesize tetrahydropyridine (B1245486) derivatives. acs.org |
These advanced strategies provide powerful tools for accessing a wide diversity of chiral tetrahydropyridine scaffolds with high precision, paving the way for their use in stereospecific applications.
Exploration of Unconventional Reactivity and Reaction Mechanisms
The cyclic imine moiety within the 1,4,5,6-tetrahydropyridine structure imparts a unique and versatile reactivity profile. The system contains both a nucleophilic nitrogen atom and an electrophilic imine carbon, allowing it to participate in a variety of chemical transformations. Future research is focused on harnessing this dual reactivity in novel ways.
Cycloaddition Reactions: The imine bond can act as a dienophile or a dipolarophile in cycloaddition reactions, providing access to complex fused and spirocyclic heterocyclic systems. Research into [2+2], [4+2], and 1,3-dipolar cycloadditions involving tetrahydropyridine precursors is an active area. These reactions are often highly stereoselective and can be used to construct polycyclic frameworks that are difficult to access through other means. The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) interactions, a subject of ongoing mechanistic investigation.
Annuloselectivity: A more unconventional area is the study of annuloselectivity—the selective formation of one ring size over another. For example, in reactions with ketenes, cyclic imines can potentially undergo a standard [2+2] cycloaddition to form β-lactams or participate in cascade [2+2+2] cycloadditions. Understanding and controlling the factors that dictate these pathways, such as substituent effects and reaction conditions, will enable chemists to selectively synthesize diverse and complex molecular architectures from a common tetrahydropyridine precursor.
Advanced Computational Modeling for Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. In the context of tetrahydropyridines, DFT calculations provide critical insights that complement experimental work.
Mechanism Elucidation: Computational modeling is used to map out entire reaction pathways for synthetic transformations. By calculating the energies of reactants, transition states, and products, researchers can identify the rate-determining steps and rationalize the observed stereochemical outcomes of reactions, such as the triple-domino sequence mentioned earlier. nih.gov
Predicting Reactivity and Selectivity: DFT calculations help in understanding the electronic structure of tetrahydropyridine derivatives. Analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can predict how the molecule will interact with other reagents, explaining the regioselectivity observed in cycloaddition reactions. These predictive capabilities allow for the in silico design of new reactions and catalysts, accelerating the discovery process.
| Computational Method | Application | Finding |
| DFT (B3LYP/6-311+G(d+p)) | Regioselectivity in 1,3-dipolar cycloadditions | Process corresponds to the overlap of orbitals at reaction centers with the highest orbital coefficients. |
| DFT | Stereoselectivity in Staudinger reactions | Electrostatic repulsion of a chiral auxiliary group is the main factor determining the stereochemical outcome. |
| QSAR / Docking | Structure-Activity Relationship | Identification of key structural features that influence molecular interactions. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methods from the laboratory bench to larger-scale production is a significant challenge. Flow chemistry and automated synthesis platforms offer powerful solutions for the synthesis of N-heterocycles, providing advantages in terms of safety, scalability, and efficiency over traditional batch processing.
Flow Chemistry: In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. For the synthesis of piperidine (B6355638) and tetrahydropyridine derivatives, flow electrochemistry has been used to generate key intermediates efficiently and on demand. This approach avoids the handling of hazardous reagents in large quantities and facilitates rapid process optimization.
Automated Synthesis: Automated platforms, often utilizing cartridge-based systems, are revolutionizing the synthesis of compound libraries. Reagents for a specific reaction are pre-packaged in disposable cartridges, and the synthesis and purification are carried out by a machine with minimal manual intervention. This technology enables the rapid generation of a large number of tetrahydropyridine analogues for screening in various non-therapeutic applications, such as materials science or catalysis research.
| Parameter | Batch Synthesis | Flow/Automated Synthesis |
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |
| Safety | Handling of large volumes of reagents | Small reaction volumes, enhanced heat dissipation |
| Control | Limited control over gradients | Precise control of temperature, pressure, mixing |
| Throughput | Low to moderate | High, suitable for library synthesis |
Discovery of New Chemical Functionalities and Applications (excluding therapeutic drug development)
While the biological activity of tetrahydropyridines is well-documented, a significant future direction is the exploration of their functionalities in other scientific domains.
Synthetic Intermediates: Chiral, highly functionalized tetrahydropyridines are valuable building blocks for the synthesis of other complex molecules. Their rigid frameworks and multiple stereocenters make them ideal precursors for creating diverse piperidine derivatives and other alkaloids. nih.gov
Materials Science: The cyclic imine core, with its combination of π-electrons and heteroatoms, presents opportunities in materials science. Schiff bases (compounds containing an imine group) and their metal complexes have been investigated for applications as corrosion inhibitors for metals. nih.govrsc.org The mechanism often involves the adsorption of the molecule onto the metal surface, where the π-electrons and lone-pair electrons of the nitrogen and other heteroatoms form a protective barrier.
Other Applications: The structural motifs found in tetrahydropyridines appear in a variety of natural products beyond medicine. For example, the tetrahydropyridine unit is a core component of betanin, a natural pigment found in beets that is widely used as a food additive. nih.gov Furthermore, the ability of these heterocyclic systems to coordinate with metals suggests potential applications as ligands in asymmetric catalysis or as components in colorimetric sensors. researchgate.net
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Strong absorption bands at ~1600 cm⁻¹ (C=O stretch of carboxylate) and 1400–1450 cm⁻¹ (symmetric COO⁻ stretch) confirm the ionic form .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode shows the molecular ion [M⁻] at m/z 97.16 (calculated for C₆H₈NO₂Na) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70) to assess purity (>95%) .
How can researchers resolve contradictions in spectral data for derivatives of this compound?
Advanced Research Question
Discrepancies in NMR or MS data often arise from tautomerism, salt formation, or residual solvents. Strategies include:
- Variable Temperature NMR: To identify dynamic equilibria (e.g., ring puckering in tetrahydropyridine) .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in the carboxylate group .
- X-ray Crystallography: Resolve ambiguities in molecular geometry by growing single crystals via slow evaporation from ethanol .
- Statistical Validation: Apply multivariate analysis (e.g., PCA) to compare batch-to-batch spectral datasets and identify outliers .
What role does computational modeling play in studying the reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Tautomeric Preferences: Energy differences between enol and keto forms of the carboxylate group.
- Reaction Pathways: Activation energies for ring-opening or nucleophilic substitution at the pyridine nitrogen .
- Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions, guiding choice of reaction media .
- Docking Studies: For pharmacological applications, model interactions with biological targets (e.g., ion channels) using AutoDock Vina .
In what pharmacological or biochemical studies has this compound been utilized?
Applied Research Question
this compound derivatives are explored as:
- Neuromodulators: Analogues act as selective m1 muscarinic agonists, with potential applications in Alzheimer’s disease research .
- Antioxidants: The tetrahydropyridine scaffold scavenges free radicals in in vitro oxidative stress assays (IC₅₀ ~50 μM) .
- Enzyme Inhibitors: Structural analogs inhibit acetylcholinesterase (AChE) in kinetic studies, with Ki values determined via Lineweaver-Burk plots .
What strategies ensure high purity and stability during synthesis and storage?
Q. Methodological Guidance
- Purity Control: Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) and terminate at >90% conversion.
- Stability Optimization: Store the compound under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Lyophilization: Freeze-dry aqueous solutions to obtain a stable powder with <0.1% residual solvent .
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
